Mechanistic Differentiation: (SnoPPP)2 is a Substrate that Forms a Covalent Mixed-Disulfide, Enabling Irreversible Active Site Labeling
Thioinosine triphosphate disulfide ((SnoPPP)2) uniquely functions as both a substrate and an irreversible, covalent inhibitor of the Ca2+-ATPase. This is in stark contrast to non-covalent ATP analogs like AMP-PNP. The enzyme recognizes (SnoPPP)2 as a substrate with a Km of 400 µM. Critically, binding is followed by thiol-disulfide exchange, forming a covalent mixed-disulfide bond with an active site cysteine, leading to irreversible enzyme inactivation [1].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Substrate (Km = 400 µM) and irreversible, covalent inhibitor (via mixed-disulfide formation) |
| Comparator Or Baseline | AMP-PNP (non-hydrolyzable ATP analog) |
| Quantified Difference | Covalent vs. Non-covalent binding |
| Conditions | Ca2+-ATPase from rabbit sarcoplasmic reticulum |
Why This Matters
The covalent, irreversible nature of (SnoPPP)2's interaction with its target is essential for affinity labeling and mapping sulfhydryl groups, a capability not provided by non-covalent analogs.
- [1] Patzelt-Wenczler, R., Kreickmann, H., & Schoner, W. (1980). Demonstration of two different reactive sulfhydryl groups in the ATP-binding sites of Ca2+-ATPase of sarcoplasmic reticulum by disulfides of thioinosine triphosphates. European Journal of Biochemistry, 109(1), 167-175. View Source
